3-氯-5-硝基吡啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

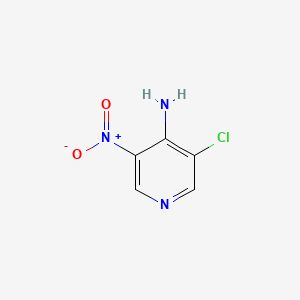

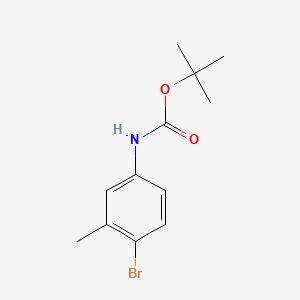

3-Chloro-5-nitropyridin-4-amine is a chemical compound with the molecular weight of 173.56 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of nitropyridine derivatives, such as 3-Chloro-5-nitropyridin-4-amine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

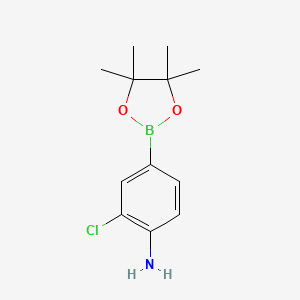

The molecular structure of 3-Chloro-5-nitropyridin-4-amine is represented by the InChI code: 1S/C5H4ClN3O2/c6-3-1-8-2-4 (5 (3)7)9 (10)11/h1-2H, (H2,7,8) .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

3-Chloro-5-nitropyridin-4-amine has a molecular weight of 173.56 and a melting point of 181°C .科学研究应用

Summary of Application

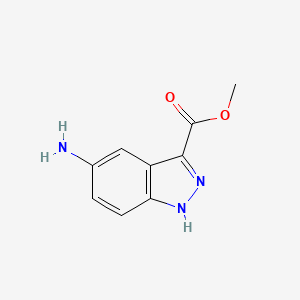

“3-Chloro-5-nitropyridin-4-amine” is used as a raw material and intermediate in the synthesis of various pharmaceutical compounds . One specific application is in the synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine .

Methods of Application

The synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

Results or Outcomes

Although the synthesized compound did not show the expected inhibitory potency on the intended target kinase, MPS1, significant activity was found on the kinase p70S6Kβ .

Agrochemicals

Summary of Application

Synthesis of Nitropyridine Derivatives

Summary of Application

“3-Chloro-5-nitropyridin-4-amine” can be used in the preparation of nitropyridine derivatives . These derivatives have various applications in different fields of chemistry.

Methods of Application

The preparation of nitropyridine derivatives involves various chemical reactions, including halogenation and amination .

Results or Outcomes

The specific results or outcomes depend on the particular derivative being synthesized .

Dye Manufacturing

Summary of Application

“3-Chloro-5-nitropyridin-4-amine” is used as a raw material and intermediate in the synthesis of various dyes .

Results or Outcomes

Preparation of Nitropyridine Derivatives

Summary of Application

“3-Chloro-5-nitropyridin-4-amine” can be used in the preparation of nitropyridine derivatives . These derivatives have various applications in different fields of chemistry.

Methods of Application

The preparation of nitropyridine derivatives involves various chemical reactions, including halogenation and amination .

Results or Outcomes

The specific results or outcomes depend on the particular derivative being synthesized .

Nonlinear Optics and Optical Limiting Applications

Summary of Application

“3-Chloro-5-nitropyridin-4-amine” can be used in the synthesis of organic single crystals for nonlinear optics and optical limiting applications .

Methods of Application

The synthesis involves the conventional slow evaporation solution technique (SEST) for the first time in the literature .

Results or Outcomes

The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm² when using the solid-state laser of wavelength 532 nm .

未来方向

属性

IUPAC Name |

3-chloro-5-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJAZHZQIPPEDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672156 |

Source

|

| Record name | 3-Chloro-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-nitropyridin-4-amine | |

CAS RN |

89284-28-6 |

Source

|

| Record name | 3-Chloro-5-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid](/img/structure/B581975.png)